molecular formula C20H16N6O B2635457 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900875-63-0

3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2635457
CAS No.: 900875-63-0
M. Wt: 356.389
InChI Key: NFGRNWVKJPDJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine scaffold. Its structure features a 4-methoxyphenyl substituent at position 3 and an ortho-tolyl (2-methylphenyl) group at position 6. This compound belongs to a class of molecules with demonstrated pharmacological relevance, particularly as adenosine A2A receptor antagonists and kinase inhibitors . The methoxy and methyl groups on the aromatic rings likely influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

5-(4-methoxyphenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGRNWVKJPDJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.

    Formation of Triazole Ring: The pyrazole derivative is then subjected to cyclization with an azide compound to form the triazole ring. This step often requires the use of a catalyst such as copper(I) iodide.

    Formation of Pyrimidine Ring: The final step involves the condensation of the pyrazole-triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring. This reaction is typically carried out under reflux conditions in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo-triazolo-pyrimidine core is highly modular, allowing for diverse substitutions that modulate biological activity. Below is a detailed comparison with key analogs:

Substituent Variations at Position 7

  • 7-(p-Tolyl) Derivatives :
    • 3-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine ():
  • Substituents: Methyl at position 3, para-tolyl (4-methylphenyl) at position 7.
  • Properties: Melting point 275–277°C; antiproliferative activity against tumor cells.
  • Synthesis: Reflux in triethyl orthoacetate (80% yield).
  • Key Data: $ ^1H $-NMR signals at δ 2.40 (CH3), 8.50 (C9-H); MS m/z 264 (M$^+$) .
    • Target Compound (7-(o-tolyl)) :
  • 7-(3-(4-Methoxyphenyl)propyl) Derivatives :

    • SCH442416 ():
  • Substituents: 5-amino group, 3-(4-methoxyphenyl)propyl at position 7, 2-furyl at position 2.
  • Biological Role: Selective A2A adenosine receptor antagonist; IC$_{50}$ < 10 nM for A2A vs. >1,000 nM for A1 .
  • Applications: Used in neuroscience studies to modulate dopamine signaling .

Substituent Variations at Position 3

  • 3-(Trifluoromethyl) Derivatives :
    • 5-Methyl-7-phenyl-3-(trifluoromethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine ():
  • Substituents: Trifluoromethyl at position 3 enhances electron-withdrawing effects.
  • Activity: Potent anticancer activity via kinase inhibition; IC$_{50}$ values in the nanomolar range .
  • 3-(4-Methoxyphenyl) in Target Compound :

    • Methoxy group improves solubility and may enhance interactions with polar residues in receptor binding pockets.

Hybrid Derivatives with Dual Substitutions

  • 7-(3-Chloro-4-methylphenyl)-3-(2-methylphenyl) (): Substituents: Chloro and methyl groups at position 7; methylphenyl at position 3. Potential Impact: Chlorine increases lipophilicity, possibly enhancing blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • Position 7 : Bulky substituents (e.g., o-tolyl, propyl chains) enhance A2A receptor selectivity over A1 .
  • Position 3 : Electron-donating groups (e.g., methoxy) improve solubility; electron-withdrawing groups (e.g., CF$_3$) boost kinase inhibition .
  • Amino vs. Methyl Groups: Amino derivatives (e.g., SCH442416) show higher receptor affinity compared to methylated analogs .

Biological Activity

The compound 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the family of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, characterized by multiple aromatic rings and nitrogen-containing heterocycles. The presence of both a methoxy group and an o-tolyl substituent enhances its biological activity and interaction with various targets.

The synthesis typically involves cyclocondensation reactions between hydrazonyl bromides and active methylene compounds. For instance, reactions involving dibenzoylmethane or ethyl acetoacetate can yield tetrasubstituted pyrazole derivatives, which are then transformed into the target structure through further cyclization processes .

Biological Activity

The biological activity of 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine includes:

  • Antimicrobial Properties : Several derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
  • Anticancer Activity : The compound has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Research indicates significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116 .

Case Studies

  • Anticancer Mechanism :
    • A study demonstrated that the compound interacts with CDK2, inhibiting its activity and resulting in cell cycle arrest in cancer cells. This specificity suggests its potential as a targeted therapy in oncology .
  • Antimicrobial Efficacy :
    • Another investigation highlighted the antimicrobial properties of related pyrazolo compounds against various bacterial strains. The unique structural features allow selective interactions with biological targets .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineMethoxy and o-tolyl groupsAntimicrobial and anticancer
Pyrazolo[3,4-d]pyrimidinesFused pyrazole and pyrimidine ringsAntimicrobial
Triazolo[1,5-a]pyrimidinesTriazole fused with a pyrimidineEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.